molecular formula C₁₆H₁₅Cl₂NO₄ B1145230 (4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester CAS No. 105580-47-0

(4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester

Cat. No.: B1145230
CAS No.: 105580-47-0
M. Wt: 356.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester is a chemical compound known for its significant applications in various scientific fields This compound is characterized by its unique structure, which includes a dichlorophenyl group and a pyridinedicarboxylic acid ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridine ring.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using reagents like dichlorobenzene.

    Esterification: The final step involves the esterification of the pyridinedicarboxylic acid with methanol under acidic conditions to form the monomethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the reduced pyridine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: Similar in structure and used for its antihypertensive properties.

    Felodipine: Another related compound with similar pharmacological effects.

Uniqueness

(4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester is unique due to its specific dichlorophenyl substitution, which imparts distinct chemical and biological properties compared to other dihydropyridine derivatives.

Properties

CAS No.

105580-47-0

Molecular Formula

C₁₆H₁₅Cl₂NO₄

Molecular Weight

356.2

Synonyms

(S)4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.